molecular formula C18H16N6O2 B2716575 2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole CAS No. 2097860-27-8

2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole

Cat. No.: B2716575
CAS No.: 2097860-27-8
M. Wt: 348.366
InChI Key: CEWXCUZFWZFIRT-UHFFFAOYSA-N
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Description

2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole ( 2097860-27-8) is a chemical compound with a molecular formula of C18H16N6O2 and a molecular weight of 348.4 g/mol . This molecular hybrid features a 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine scaffold linked via an azetidine bridge to a 1H-indole-2-carbonyl group . The [1,2,4]triazolo[1,5-a]pyrimidine (TZP) core is a recognized bioisostere of purine, making it a structure of high interest in medicinal chemistry for the design of novel bioactive molecules . Scientific literature indicates that compounds based on the TZP scaffold have been investigated for various therapeutic areas, including as anti-tumor agents and as inhibitors of viral enzymes such as HIV-1 reverse transcriptase-associated ribonuclease H . Researchers can leverage this compound as a key intermediate or building block for further chemical exploration, or as a candidate for profiling in high-throughput screening campaigns targeting diverse biological pathways. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1H-indol-2-yl-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-6-16(24-18(21-11)19-10-20-24)26-13-8-23(9-13)17(25)15-7-12-4-2-3-5-14(12)22-15/h2-7,10,13,22H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWXCUZFWZFIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a 1,2,4-triazolo[1,5-a]pyrimidine core, which is known for its biological relevance. The molecular formula is C16H16N6O3C_{16}H_{16}N_{6}O_{3}, with a molecular weight of approximately 340.34 g/mol. Its structure can be represented as follows:

IUPAC Name (2methoxypyridin3yl)[3[(5methyl[1,2,4]triazolo[1,5a]pyrimidin7yl)oxy]azetidin1yl]methanone\text{IUPAC Name }(2-methoxypyridin-3-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates various organic reactions. Key methods include:

  • Copper-Catalyzed Reactions : These are employed for forming the triazole derivatives efficiently under mild conditions. The use of readily available starting materials and catalysts makes this approach advantageous for large-scale syntheses .
  • Metal-Free Oxidative N-N Bond Formation : This method allows for the rapid formation of the triazole core from simple precursors .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazolo-pyrimidine structure. For instance:

  • Cytotoxicity Against Cancer Cell Lines : In vitro evaluations have shown that derivatives similar to our compound exhibit significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, one derivative demonstrated an IC50 value of 1.06 μM against A549 cells .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases such as c-Met. For example:

  • Inhibition of c-Met Kinase : Compounds with similar structural motifs have shown potent inhibitory activity against c-Met kinase, which is implicated in tumor growth and metastasis. The IC50 values for these compounds ranged from 0.09 to 0.21 μM .

Comparative Biological Activity

A comparative analysis of various triazolo-pyrimidine derivatives reveals differences in their biological activities:

CompoundCell LineIC50 (μM)Mechanism
Compound 12eA5491.06c-Met inhibition
Compound 13eMCF-71.23c-Met inhibition
Compound 19eHeLa2.73c-Met inhibition
ForetinibA5490.019c-Met inhibition (control)

Case Studies

Several case studies have documented the biological activities of triazolo-pyrimidine derivatives:

  • Study on Triazolo-Pyridazine Derivatives : This research focused on synthesizing and evaluating derivatives for their cytotoxic effects against cancer cell lines and their ability to inhibit c-Met kinase .
  • Antimicrobial Activity : Other studies have reported that similar compounds exhibit moderate to high antimicrobial activities against various bacterial strains, indicating a broader therapeutic potential beyond oncology .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in oncology . Compounds with similar triazolo-pyrimidine scaffolds have demonstrated significant anticancer properties. For instance, studies have shown that derivatives can inhibit various kinases, such as JAK1 and JAK2, which are crucial in cell signaling pathways associated with cancer proliferation and survival.

Case Study: Inhibition of Cell Proliferation

  • Research Findings : In vitro studies indicated that compounds with the triazolo-pyrimidine structure can induce apoptosis in cancer cell lines by modulating the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell cycle regulation .
  • Mechanism : The mechanism involves the inhibition of kinase activity that results in G2/M phase arrest and subsequent apoptosis in malignant cells.

Anti-inflammatory Properties

The compound also exhibits potential anti-inflammatory effects. Similar structures have been identified as effective inhibitors of inflammatory pathways, particularly through the inhibition of cytokine signaling mediated by JAK kinases.

Case Study: Cytokine Inhibition

  • Research Findings : Studies have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines in cellular models, suggesting their utility in treating inflammatory diseases .

Antimicrobial Activity

Emerging research indicates that this compound may possess antimicrobial properties. Its structural analogs have been assessed for their efficacy against various bacterial strains.

Case Study: Antibacterial Screening

  • Research Findings : Compounds derived from similar scaffolds were tested against Gram-positive and Gram-negative bacteria, demonstrating promising results with significant inhibition zones observed in several strains .

Synthesis of Novel Therapeutics

The unique chemical structure of 2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole allows it to serve as a precursor for synthesizing new therapeutic agents.

Application Summary

  • Synthesis Methods : This compound can be utilized in various synthetic reactions to create derivatives with enhanced biological activity.
  • Results : The synthesized derivatives often exhibit improved pharmacokinetic properties and biological activities compared to their parent compounds .

Pharmacological Insights

Pharmacological studies have highlighted the compound's favorable drug-like properties, including solubility and permeability profiles assessed through computational methods like SwissADME analysis.

Drug-Likeness Evaluation

  • Findings : The compound's structure suggests it may meet the criteria for oral bioavailability, making it a candidate for further development into clinical therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and related triazolopyrimidine derivatives:

Compound Name Core Structure Substituents/Linkers Synthesis Method Key Findings Reference
Target Compound [1,2,4]Triazolo[1,5-a]pyrimidine 5-methyl, 7-oxyazetidine-1-carbonyl-1H-indole Multi-step synthesis (analogous to methods in ) N/A (structural novelty inferred) -
Compound 4a (7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-triazolo[1,5-a]pyrimidine-6-carbonitrile) Same core 4-chlorophenyl, 1H-indol-3-yl, 6-cyano One-pot reaction in DMF with triethylamine, 10h at 120°C Structural analog with indole and aryl substituents; no activity data provided
PDE2A Inhibitor (3-{5-methyl-triazolo[1,5-a]pyrimidin-7-yl}-1-(naphthalene-2-carbonyl)piperidine) Same core 5-methyl, piperidine-naphthalene Crystallized with PDE2A (PDB data) Binds PDE2A via triazolopyrimidine core; piperidine linker enhances hydrophobic interactions
Compound 5a (2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxamide) Same core 2-amino, 5-methyl, 7-aryl, 6-carboxamide Three-component Biginelli-like reaction (43–66% yield) Optimized with p-toluenesulfonic acid in DMF at 90°C
3-({5-Methyl-Triazolo[1,5-a]Pyrimidin-7-yl}oxy)Propan-1-amine Same core 5-methyl, 7-oxypropan-1-amine Commercial availability (CAS 1248095-94-4) Simpler linker; potential intermediate for further functionalization

Structural Analysis

  • Substituent Effects : The 1H-indole group may enhance π-π stacking or hydrophobic interactions compared to phenyl or naphthalene substituents in analogs .
  • Functional Groups : The carbonyl bridge in the target compound differs from carboxamide (Compound 5a ) or carbonitrile (Compound 4a ), altering electronic properties and solubility.

Q & A

Q. Basic: What are the key synthetic strategies for constructing the triazolopyrimidine core in this compound?

Methodological Answer:
The triazolopyrimidine core is typically synthesized via a one-pot cyclocondensation reaction. For example, aminotriazole derivatives react with β-keto esters (e.g., ethyl 3-oxohexanoate) and aromatic aldehydes in dimethylformamide (DMF) under microwave or reflux conditions. This method achieves regioselectivity by controlling temperature (120°C) and reaction time (10–12 hours), yielding triazolopyrimidines with substituents at the 5- and 7-positions . Key steps include:

  • Reagent ratios: 1:1 molar ratio of aminotriazole, β-keto ester, and aldehyde.
  • Purification: Recrystallization from ethanol/DMF mixtures to isolate high-purity crystals.

Q. Basic: How is the indole-azetidine linkage synthesized and characterized?

Methodological Answer:
The indole-azetidine carbonyl bridge is formed via coupling reactions:

  • Azetidine activation: The azetidine ring is functionalized with a hydroxyl group, which is then converted to a leaving group (e.g., via tosylation).
  • Coupling: Reaction with a carbonylating agent (e.g., phosgene or carbonyldiimidazole) links the azetidine to the indole moiety.
  • Characterization:
    • NMR: 1H^1H NMR confirms the presence of azetidine protons (δ 3.5–4.5 ppm) and indole NH (δ ~10–12 ppm) .
    • HRMS: Validates molecular weight within ±0.001 Da of theoretical values .

Q. Advanced: How can regioselectivity challenges in triazolopyrimidine-indole coupling be addressed?

Methodological Answer:
Regioselectivity issues arise due to competing nucleophilic sites on the indole (e.g., N1 vs. C3). Strategies include:

  • Directing groups: Use of electron-withdrawing substituents (e.g., cyano at C6) to steer coupling to the indole’s N1 position .
  • Catalysis: Palladium-mediated Suzuki coupling for aryl-aryl bonds, optimized with ligands like SPhos and bases (e.g., K3_3PO4_4) in toluene/water at 80°C .
  • Kinetic control: Short reaction times (2–4 hours) to favor thermodynamically less stable intermediates .

Q. Advanced: What spectroscopic techniques resolve overlapping signals in NMR analysis?

Methodological Answer:
Complex NMR spectra (e.g., overlapping aromatic protons) require:

  • 2D NMR: HSQC and HMBC to assign 1H^1H-13C^{13}C correlations. For example, HMBC identifies coupling between the azetidine carbonyl carbon (δ ~170 ppm) and adjacent protons .
  • Deuterated solvents: Use of DMSO-d6_6 to sharpen indole NH signals.
  • Variable temperature (VT-NMR): Resolves dynamic broadening in azetidine rings by cooling to −40°C .

Q. Advanced: How do structural modifications influence biological activity?

Data-Driven Answer:

Modification Biological Impact Reference
5-Methyl substitution Enhances metabolic stability and binding affinity to kinase targets
Indole at C7 Improves anticancer activity (IC50_{50} < 1 µM in HeLa cells) via intercalation
Azetidine linker Increases solubility while maintaining target engagement

Q. Advanced: How can conflicting bioactivity data from different assays be reconciled?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, serum proteins). Mitigation strategies:

  • Dose-response curves: Validate IC50_{50} values across multiple replicates.
  • Cellular vs. enzymatic assays: Compare target inhibition (e.g., DHODH enzyme activity) with cell viability data to distinguish on-target vs. off-target effects .
  • Structural analogs: Test derivatives to isolate the pharmacophore (e.g., removing the indole moiety reduces activity by 90%, confirming its role) .

Q. Basic: What are the standard purity validation protocols for this compound?

Methodological Answer:

  • HPLC: Reverse-phase C18 column (ACN/water gradient) with UV detection at 254 nm. Purity >95% required for biological testing .
  • Elemental analysis: Carbon, hydrogen, nitrogen content within ±0.3% of theoretical values .
  • Melting point: Sharp range (e.g., 205–207°C) indicates crystallinity and homogeneity .

Q. Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Docking: AutoDock Vina or Schrödinger Suite to model interactions with DHODH or kinase domains. Key interactions include:
    • Hydrogen bonding between the triazolopyrimidine N3 and Arg265 (DHODH) .
    • π-π stacking of the indole ring with Phe227 .
  • MD simulations: GROMACS to assess binding stability over 100 ns trajectories.

Q. Advanced: How are reaction yields optimized in multi-step syntheses?

Data-Driven Answer:

Step Yield Optimization Strategy Reference
Triazolopyrimidine formation Microwave-assisted synthesis (120°C, 10 h) increases yield to 75% vs. 50% with conventional heating .
Indole coupling Use of TFA catalyst in ethanol/water (1:2 v/v) improves regioselectivity to >90% .
Final purification Gradient recrystallization (DMF → ethanol) removes byproducts, yielding >98% purity .

Q. Basic: What safety protocols apply to handling azetidine intermediates?

Methodological Answer:

  • Ventilation: Use fume hoods due to azetidine’s volatility and irritancy.
  • PPE: Nitrile gloves, goggles, and lab coats.
  • Spill management: Neutralize with dilute acetic acid and absorb with vermiculite .

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